N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-17-10-12-20(13-11-17)34(30,31)28-14-4-8-21(28)24(29)27(16-19-7-5-15-32-19)25-26-23-18(2)6-3-9-22(23)33-25/h3,6,9-13,19,21H,4-5,7-8,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGQAWRXNYGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3CCCO3)C4=NC5=C(C=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Benzothiazole-Thiazole Carboxamide Family
The compound shares structural homology with several derivatives reported in recent studies:
Key Observations :
- The target compound and VU0500469 share identical molecular weights but differ in substituents (tetrahydrofuran-methyl vs. dimethylaminoethyl), influencing solubility and target engagement .
- Compounds like 4d prioritize chloro-substituted aryl groups, which may enhance hydrophobic interactions but reduce metabolic stability compared to the target’s sulfonamide group .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility :
- The target compound is a white solid, consistent with analogues like ML277 and VU0500469, which exhibit melting points >150°C due to rigid aromatic cores and polar sulfonamide groups .
- In contrast, morpholinomethyl-thiazole derivatives (e.g., 4d–4i) display lower melting points (120–140°C), attributed to flexible amine side chains .
Spectroscopic Data :
- 1H NMR: The target compound’s aromatic protons (δ 7.83 ppm) align with benzothiazole derivatives, while the tetrahydrofuran-methyl group’s signals (δ 3.37–3.33 ppm) distinguish it from dimethylaminoethyl analogues (δ 2.42 ppm for N(CH3)2) .
- HRMS : The target’s HRMS (m/z 460.4) closely matches VU0500469, confirming analogous molecular frameworks .
Q & A
Q. Basic
- NMR spectroscopy :
- HPLC : Reverse-phase C18 columns (e.g., 98% purity with acetonitrile/water gradients) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
How can conflicting NMR data for stereoisomers be resolved?
Q. Advanced
- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol to separate enantiomers .
- NOE experiments : Detect spatial proximity of protons (e.g., tetrahydrofuran methylene protons to pyrrolidine CH₂ groups) .
- X-ray crystallography : Resolve absolute configuration, as applied to similar carboxamide derivatives .
Case study : For ML277 (a structural analog), X-ray confirmed the (R)-configuration at the pyrrolidine center .
What strategies mitigate low yields in the final amidation step?
Q. Advanced
- Activating agents : Replace EDCI/HOBt with uronium salts (e.g., HATU) to enhance coupling efficiency .
- Solvent optimization : Use DCM or THF for better solubility of hydrophobic intermediates .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from unreacted starting materials .
Example : A 75% yield was achieved for a thiazole-carboxamide analog using HATU in DMF .
Are computational methods applicable to predict the compound’s bioavailability?
Q. Advanced
- ADMET prediction : Tools like SwissADME or QikProp estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina, guided by structural analogs like ML277 .
Limitation : Experimental validation (e.g., in vitro permeability assays) is critical due to the compound’s complex stereochemistry.
How does the tetrahydrofuran moiety influence metabolic stability?
Q. Advanced
- Cytochrome P450 interactions : The ether oxygen in tetrahydrofuran may reduce oxidative metabolism compared to linear alkyl chains .
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify metabolic half-life. For example, a related tetrahydrofuran-containing analog showed a t₁/₂ > 120 minutes .
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Byproduct control : Optimize stoichiometry (e.g., 1.2 eq of tosyl chloride) to minimize di-tosylated impurities .
- Safety : Replace pyridine (toxic) with DMAP in acylation steps .
- Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reproducibility in exothermic steps (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
